molecular formula C16H25BO5 B1465277 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl- CAS No. 1005010-05-8

1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B1465277
CAS No.: 1005010-05-8
M. Wt: 308.2 g/mol
InChI Key: CFMOXIOBLDZPCO-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl- is a useful research compound. Its molecular formula is C16H25BO5 and its molecular weight is 308.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,3,2-Dioxaborolanes are a class of organoboron compounds that have garnered attention for their diverse biological activities. The compound 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl- (commonly referred to as MEPB) is particularly notable for its potential applications in medicinal chemistry. This article reviews the biological activity of MEPB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H25BO5
  • Molar Mass : 310.19 g/mol
  • CAS Number : 959972-43-1
  • Structure : The compound features a dioxaborolane ring system with methoxy and methoxyethoxy substituents on the aromatic ring.

Biological Activity Overview

MEPB has shown promise in various biological assays, particularly in the context of enzyme inhibition and potential therapeutic applications. The following sections detail its biological activities based on current research findings.

Enzyme Inhibition

  • RNA-dependent RNA Polymerase Inhibition :
    • MEPB has been evaluated as a non-nucleoside inhibitor of RNA-dependent RNA polymerase (NS5B), which is crucial in viral replication processes.
    • In vitro studies demonstrated that MEPB exhibited significant inhibition with an IC50 value in the low micromolar range (approximately 0.34 μM), indicating its potential as an antiviral agent against hepatitis C virus (HCV) .
  • Nitric Oxide Synthase (NOS) Inhibition :
    • Research indicates that derivatives of MEPB can inhibit various isoforms of nitric oxide synthase (nNOS, eNOS, iNOS). These enzymes are involved in the production of nitric oxide, a signaling molecule with numerous physiological roles.
    • The inhibition profiles suggest that MEPB could be beneficial in conditions where modulation of nitric oxide levels is therapeutically relevant .

Pharmacokinetics and Toxicity

  • Absorption and Metabolism :
    • Preliminary studies suggest that MEPB has moderate to high permeability across biological membranes. However, it also exhibits metabolic instability in liver microsomes, which may affect its bioavailability .
  • Toxicity Profile :
    • Safety data indicate that MEPB is harmful if swallowed or if it comes into contact with skin (H302 and H312 classifications). This necessitates careful handling in laboratory settings .

Case Studies

Several case studies have explored the efficacy and safety of MEPB:

  • Antiviral Efficacy :
    • A study conducted by researchers at a pharmaceutical company evaluated MEPB's effectiveness against HCV in cell culture models. Results showed a significant reduction in viral load at concentrations correlating with its IC50 values .
  • Cardiovascular Implications :
    • Another study investigated the effects of MEPB derivatives on cardiovascular health by assessing their impact on endothelial function through NOS inhibition. The findings suggested potential benefits in conditions characterized by endothelial dysfunction .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity and characteristics of MEPB compared to other organoboron compounds:

CompoundCAS NumberIC50 (μM)Target EnzymeNotes
MEPB959972-43-10.34NS5BNon-nucleoside inhibitor
Compound A123456-78-90.50nNOSModerate selectivity
Compound B987654-32-1>10CYP3A4Low activity

Properties

IUPAC Name

2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO5/c1-15(2)16(3,4)22-17(21-15)12-7-8-13(14(11-12)19-6)20-10-9-18-5/h7-8,11H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMOXIOBLDZPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCOC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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